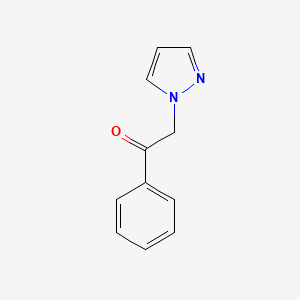

1-Phenyl-2-(1H-pyrazol-1-yl)ethanone

Descripción

Significance of the Pyrazole (B372694) Heterocycle in Organic Synthesis and Design

The pyrazole moiety, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the field of organic synthesis and medicinal chemistry. researchgate.net Its significance stems from its remarkable biological activity and its role as a versatile pharmacophore. Pyrazole derivatives are known to exhibit a wide array of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and antitumor properties. mdpi.commdpi.com This broad spectrum of activity has led to the incorporation of the pyrazole nucleus into numerous FDA-approved drugs, solidifying its status as a "privileged scaffold" in drug discovery.

The synthetic accessibility and the ability to functionalize the pyrazole ring at various positions allow for the fine-tuning of its steric and electronic properties. This adaptability is crucial for optimizing interactions with biological targets and for the rational design of new therapeutic agents. Common synthetic routes to the pyrazole core include the condensation of β-dicarbonyl compounds with hydrazines, as well as 1,3-dipolar cycloaddition reactions. nih.gov

Overview of Ethanone (B97240) Derivatives as Versatile Building Blocks in Chemical Synthesis

Ethanone derivatives, characterized by a carbonyl group attached to a methyl group and another organic substituent, are fundamental building blocks in organic synthesis. The reactivity of the carbonyl group and the acidity of the α-protons make ethanones highly versatile precursors for a multitude of chemical transformations. They readily participate in reactions such as aldol (B89426) condensations, Claisen condensations, and various nucleophilic additions, enabling the construction of complex molecular architectures.

The phenyl group in 1-Phenyl-2-(1H-pyrazol-1-yl)ethanone, and aryl groups in related ethanone derivatives, can be readily modified, allowing for the exploration of structure-activity relationships (SAR). The ethanone linker provides a flexible connection point for incorporating other functional groups or ring systems, further expanding the chemical space accessible from this class of compounds.

Research Trajectories for 1-Phenyl-2-(1H-pyrazol-1-yl)ethanone Systems

While dedicated research solely on 1-Phenyl-2-(1H-pyrazol-1-yl)ethanone is still expanding, the research trajectories for its closely related analogues provide a clear indication of its potential. The primary focus of current research lies in the synthesis of novel derivatives and the evaluation of their biological activities, particularly as anticancer and antimicrobial agents.

A significant area of investigation involves the synthesis of derivatives by modifying the phenyl ring or the pyrazole nucleus. For instance, studies on 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone have demonstrated that substitutions on the aryl group can significantly influence the cytotoxic effects of these compounds against various cancer cell lines. mdpi.com The general synthetic approach often involves the N-alkylation of a pyrazole with a substituted 2-bromo-1-phenylethanone.

The characterization of these compounds is crucial for confirming their structure and purity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are routinely employed. The data tables below provide representative spectroscopic data for compounds analogous to 1-Phenyl-2-(1H-pyrazol-1-yl)ethanone, illustrating the typical chemical shifts and mass-to-charge ratios observed.

Table 1: Representative ¹H NMR Spectroscopic Data for 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Derivatives mdpi.com

| Compound | Aryl Group | Solvent | Chemical Shifts (δ, ppm) |

| 2b | Phenyl | CDCl₃ | 2.17 (s, 3H, -CH₃), 2.29 (s, 3H, -CH₃), 5.46 (s, 2H, -CH₂), 5.92 (s, 1H, pyrazole-H), 7.39–7.70 (m, 3H, phenyl), 7.89–8.04 (m, 2H, phenyl) |

| 2c | 4-Fluorophenyl | CDCl₃ | 2.16 (s, 3H, -CH₃), 2.24 (s, 3H, -CH₃), 5.42 (s, 2H, -CH₂), 5.91 (s, 1H, pyrazole-H), 7.09–7.28 (m, 2H, phenyl), 7.95–8.07 (m, 2H, phenyl) |

| 2d | 4-Chlorophenyl | CDCl₃ | 2.17 (s, 3H, -CH₃), 2.25 (s, 3H, -CH₃), 5.42 (s, 2H, -CH₂), 5.92 (s, 1H, pyrazole-H), 7.43–7.53 (m, 2H, phenyl), 7.98–7.86 (m, 2H, phenyl) |

Table 2: Representative ¹³C NMR and HRMS Data for 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Derivatives mdpi.com

| Compound | Aryl Group | ¹³C NMR Chemical Shifts (δ, ppm) | HRMS (ESI) m/z [M+H]⁺ |

| 2b | Phenyl | 192.74, 148.31, 140.51, 134.61, 133.97, 128.92, 128.09, 105.84, 55.31, 13.56, 11.03 | Calculated: 215.1140, Found: 215.0000 |

| 2c | 4-Fluorophenyl | 191.31, 167.86, 164.47, 148.41, 140.51, 131.03, 116.28, 115.98, 105.91, 55.22, 13.52, 11.01 | Calculated: 233.1045, Found: 233.1000 |

| 2d | 4-Chlorophenyl | 191.77, 148.49, 140.52, 140.50, 132.90, 129.57, 129.28, 105.96, 55.30, 13.53, 11.03 | Calculated: 249.0750, Found: 249.0000 |

Another research direction involves the synthesis of oxime derivatives of these ethanones, which have also been investigated for their cytotoxic effects. mdpi.comnih.gov Furthermore, the incorporation of the 1-phenyl-2-(1H-pyrazol-1-yl)ethanone scaffold into more complex heterocyclic systems, such as quinolines, has been explored for developing new antimicrobial agents. researchgate.net The crystal structure of related pyrazole derivatives has also been a subject of study to understand their solid-state conformation and intermolecular interactions. iucr.orgcardiff.ac.uk

Propiedades

IUPAC Name |

1-phenyl-2-pyrazol-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c14-11(9-13-8-4-7-12-13)10-5-2-1-3-6-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URKAPRSDRFNYCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CN2C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301328773 | |

| Record name | 1-phenyl-2-pyrazol-1-ylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301328773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819170 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1457-48-3 | |

| Record name | 1-phenyl-2-pyrazol-1-ylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301328773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Detailed Structural Elucidation and Solid State Analysis of 1 Phenyl 2 1h Pyrazol 1 Yl Ethanone Systems

X-ray Crystallography for Precise Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction stands as the definitive method for determining the absolute molecular structure and packing of crystalline solids. While specific crystallographic data for 1-Phenyl-2-(1H-pyrazol-1-yl)ethanone is not extensively detailed in the surveyed literature, the analysis of closely related phenyl-pyrazole derivatives allows for a thorough understanding of the expected structural features.

Analysis of Polymorphism and Distinct Crystalline Forms

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a critical aspect of solid-state chemistry. For pyrazole (B372694) derivatives, the presence of different polymorphs has been observed. For instance, the related compound 1-(5-Hydroxy-1-phenyl-3-trifluoromethyl-1H-pyrazol-1-yl)ethanone crystallizes with two independent molecules in its asymmetric unit, which are chemically identical but possess different spatial conformations nih.gov. This phenomenon indicates that subtle variations in crystallization conditions can lead to different packing arrangements, a property that could reasonably be expected for 1-Phenyl-2-(1H-pyrazol-1-yl)ethanone. The specific crystalline form can influence physical properties such as melting point, solubility, and stability.

Investigation of Intermolecular Hydrogen Bonding and Supramolecular Interactions in the Solid State

The assembly of molecules in the crystalline state is governed by a network of non-covalent interactions. While 1-Phenyl-2-(1H-pyrazol-1-yl)ethanone lacks strong hydrogen bond donors like -OH or -NH groups, its structure is well-suited for participating in weaker, yet significant, intermolecular interactions that dictate its supramolecular architecture. globalresearchonline.net

Weak C—H···O and C—H···N hydrogen bonds are commonly observed in related structures, where hydrogen atoms from the phenyl or pyrazole rings interact with the carbonyl oxygen or pyrazole nitrogen atoms of adjacent molecules nih.gov. Furthermore, C—H···π interactions, involving hydrogen atoms and the electron clouds of the aromatic rings, are also anticipated to play a role in stabilizing the crystal packing iucr.org.

Spectroscopic Characterization Methodologies for Structural Assignment

Spectroscopic methods are indispensable for confirming the molecular structure of synthesized compounds. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the chemical environment of atoms and the functional groups present in 1-Phenyl-2-(1H-pyrazol-1-yl)ethanone.

Advanced Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy provides precise information about the connectivity and chemical environment of atoms within a molecule. The expected ¹H and ¹³C NMR chemical shifts for 1-Phenyl-2-(1H-pyrazol-1-yl)ethanone can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectrum Analysis: The proton NMR spectrum is expected to show distinct signals for each type of proton. The methylene (B1212753) protons (-CH₂-) adjacent to the pyrazole nitrogen and the carbonyl group would likely appear as a sharp singlet. The three protons on the pyrazole ring should present as three separate signals, with their characteristic splitting patterns (doublet of doublets or triplet) determined by their coupling constants. The five protons of the phenyl ring would typically appear as a more complex set of multiplets in the aromatic region, with the protons ortho to the electron-withdrawing carbonyl group being the most deshielded (shifted downfield).

¹³C NMR Spectrum Analysis: The carbon NMR spectrum provides information on all unique carbon atoms. The most downfield signal is expected to be that of the carbonyl carbon (C=O) due to its electronegative oxygen environment; in the related 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, this signal appears at 194.7 ppm mdpi.com. The methylene carbon (-CH₂-) would appear at a higher field. The pyrazole and phenyl rings would show three and four distinct signals, respectively, in the aromatic region of the spectrum.

Predicted ¹H NMR Data for 1-Phenyl-2-(1H-pyrazol-1-yl)ethanone

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Methylene (-CH₂) | ~5.0 - 5.5 | Singlet (s) |

| Pyrazole H-4 | ~6.3 | Triplet (t) |

| Pyrazole H-3, H-5 | ~7.5 - 7.8 | Doublet (d) |

| Phenyl (meta, para) | ~7.4 - 7.7 | Multiplet (m) |

| Phenyl (ortho) | ~7.9 - 8.1 | Multiplet (m) |

Predicted ¹³C NMR Data for 1-Phenyl-2-(1H-pyrazol-1-yl)ethanone

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Methylene (-CH₂) | ~55 - 65 |

| Pyrazole C-4 | ~106 - 110 |

| Phenyl (C-ortho, C-meta) | ~128 - 130 |

| Phenyl (C-para) | ~134 - 136 |

| Pyrazole C-3, C-5 | ~130 - 142 |

| Phenyl (C-ipso) | ~135 - 138 |

| Carbonyl (C=O) | ~190 - 195 |

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 1-Phenyl-2-(1H-pyrazol-1-yl)ethanone is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. For similar phenyl ketones, this band typically appears in the range of 1660-1690 cm⁻¹ mdpi.commdpi.comresearchgate.net. Other characteristic bands would include C-H stretching vibrations from the aromatic rings and the methylene group (around 2900-3100 cm⁻¹), C=C and C=N stretching vibrations from the aromatic and pyrazole rings (in the 1450-1600 cm⁻¹ region), and various C-H bending vibrations.

Characteristic IR Absorption Bands for 1-Phenyl-2-(1H-pyrazol-1-yl)ethanone

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H (-CH₂-) | Stretch | 3000 - 2850 |

| Ketone C=O | Stretch | 1690 - 1660 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| Pyrazole C=N | Stretch | ~1550 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For 1-Phenyl-2-(1H-pyrazol-1-yl)ethanone (C₁₁H₁₀N₂O), the calculated molecular weight is 186.21 g/mol . In a typical electron ionization mass spectrum (EI-MS), the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 186.

The fragmentation of 1-Phenyl-2-(1H-pyrazol-1-yl)ethanone is predicted to occur primarily at the bond between the carbonyl carbon and the adjacent methylene carbon (α-cleavage), which is a common and energetically favorable fragmentation pathway for ketones. This cleavage would lead to the formation of two primary fragment ions. Another significant fragmentation pathway involves the loss of the carbonyl group.

The predicted fragmentation pattern is dominated by the stability of the resulting carbocations. The most prominent fragments anticipated are the benzoyl cation and the phenyl cation, which are characteristic of phenyl ketones.

Predicted Key Fragmentation Ions for 1-Phenyl-2-(1H-pyrazol-1-yl)ethanone:

| m/z | Proposed Fragment Ion | Structure |

|---|---|---|

| 186 | Molecular Ion [M]⁺ | [C₁₁H₁₀N₂O]⁺ |

| 105 | Benzoyl cation | [C₆H₅CO]⁺ |

| 81 | Pyrazol-1-ylmethyl cation | [C₄H₅N₂]⁺ |

The formation of the benzoyl cation (m/z 105) is expected to be a major fragmentation pathway, often resulting in the base peak of the spectrum due to its high stability conferred by resonance. Subsequent loss of a carbonyl group (CO) from the benzoyl cation leads to the formation of the phenyl cation (m/z 77). The other primary fragment resulting from the initial α-cleavage, the pyrazol-1-ylmethyl cation (m/z 81), is also expected to be a significant peak in the mass spectrum.

Ultraviolet-Visible Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The structure of 1-Phenyl-2-(1H-pyrazol-1-yl)ethanone contains two primary chromophores: the phenyl ketone system and the pyrazole ring.

The phenyl ketone moiety is known to exhibit two types of electronic transitions:

π→π* transitions: These are typically high-intensity absorptions arising from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the conjugated system of the benzene ring and the carbonyl group.

n→π* transitions: These are lower-intensity (often forbidden) transitions involving the excitation of a non-bonding electron (from the lone pair of the carbonyl oxygen) to a π* antibonding orbital.

The pyrazole ring is a heteroaromatic system and also possesses π-electrons, which can undergo π→π* transitions.

In 1-Phenyl-2-(1H-pyrazol-1-yl)ethanone, the methylene (-CH₂-) group acts as an insulating bridge, preventing direct conjugation between the phenyl ketone and pyrazole ring systems. Consequently, the resulting UV-Vis spectrum is expected to be a superposition of the characteristic absorptions of these two isolated chromophores rather than showing large shifts due to extended conjugation. The absorption maxima (λmax) are therefore predicted to be similar to those of model compounds like acetophenone (B1666503) and N-alkylpyrazoles.

Predicted Electronic Transitions and Absorption Regions:

| Approximate λmax Region | Electronic Transition | Associated Chromophore |

|---|---|---|

| ~240-250 nm | π→π* | Phenyl ketone |

| ~280 nm | π→π* | Phenyl ketone |

| ~210 nm | π→π* | Pyrazole ring |

The intense absorption band expected around 240-250 nm corresponds to the primary π→π* transition of the phenyl ketone. A second, less intense π→π* band, also from the phenyl ketone, is anticipated around 280 nm. The weak n→π* transition of the carbonyl group is expected at a longer wavelength, typically above 300 nm. The pyrazole ring's own π→π* transition would likely occur at a shorter wavelength, around 210 nm.

Computational Chemistry and Theoretical Investigations of 1 Phenyl 2 1h Pyrazol 1 Yl Ethanone

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Calculations

Density Functional Theory (DFT) has become a primary method for studying the structural and electronic properties of organic molecules. mdpi.com By optimizing the molecular geometry, DFT calculations can predict bond lengths, bond angles, and torsion angles in the ground state. For pyrazole (B372694) derivatives, DFT methods, such as B3LYP with a 6-311G(d,p) basis set, have been successfully used to compare calculated geometries with experimental data from X-ray diffraction, often showing excellent agreement. researchgate.net This level of theory is employed to find the minimum energy conformation of 1-Phenyl-2-(1H-pyrazol-1-yl)ethanone, providing a foundational understanding of its three-dimensional structure.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. researchgate.net

In computational studies of similar pyrazole-containing structures, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is distributed over the electron-accepting regions. researchgate.net For 1-Phenyl-2-(1H-pyrazol-1-yl)ethanone, the HOMO is expected to be centered on the phenyl ring, while the LUMO is likely concentrated on the pyrazole ring and the adjacent carbonyl group. The energy gap provides insight into the charge transfer interactions that can occur within the molecule. irjweb.com

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.50 |

| ELUMO | -1.85 |

| Energy Gap (ΔE) | 4.65 |

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions among bonds. It provides a detailed picture of charge transfer, hyperconjugative interactions, and delocalization of electron density within the molecule. researchgate.net NBO analysis calculates the stabilization energy, E(2), which quantifies the intensity of interaction between electron donors (Lewis-type NBOs) and electron acceptors (non-Lewis NBOs).

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(O1) | π(C1-C2)phenyl | 5.20 |

| LP(N1)pyrazole | π(C5-N2)pyrazole | 25.80 |

| π(C3-C4)pyrazole | π(C5-N2)pyrazole | 18.50 |

| π(C1-C2)phenyl | π(C=O) | 15.30 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. chemrxiv.org The MEP map displays different potential values on the electron density surface using a color scale. Regions of negative potential (typically red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically blue) are electron-poor and are favorable sites for nucleophilic attack. mdpi.com

For 1-Phenyl-2-(1H-pyrazol-1-yl)ethanone, the MEP map is expected to show the most negative potential localized around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. mdpi.comresearchgate.net The nitrogen atoms of the pyrazole ring would also exhibit negative potential. Conversely, the hydrogen atoms of the phenyl ring and the methylene (B1212753) bridge would show regions of positive potential, making them potential sites for nucleophilic interaction. researchgate.net This analysis helps in understanding intermolecular interactions, such as hydrogen bonding. chemrxiv.org

Computational Studies on Reaction Mechanisms and Pathways

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by modeling transition states and calculating activation energies. rsc.org While specific computational studies on the reaction mechanisms of 1-Phenyl-2-(1H-pyrazol-1-yl)ethanone are not widely documented, the methodologies can be applied to understand its synthesis and reactivity.

Theoretical Prediction of Advanced Optical Properties, including Nonlinear Optics (NLO)

Organic molecules with extensive π-conjugated systems, donor-acceptor groups, and high charge transfer characteristics are often investigated for their nonlinear optical (NLO) properties. nih.gov Computational methods, particularly DFT, are widely used to predict the NLO response of molecules. Key parameters calculated include the dipole moment (μ), linear polarizability (α), and first (β) and second (γ) hyperpolarizabilities. researchgate.net

The structure of 1-Phenyl-2-(1H-pyrazol-1-yl)ethanone, featuring a donor-like phenyl group and an acceptor-like pyrazole-ethanone system, suggests potential for NLO activity. Theoretical calculations on similar pyrazoline derivatives have shown that such structures can exhibit significant NLO responses. researchgate.netresearchgate.net By applying an external electric field in the DFT calculations, it is possible to compute the hyperpolarizability values. A large β value is indicative of a strong second-order NLO response, which is essential for applications in technologies like frequency doubling and optical switching. nih.govnih.gov

| Parameter | Calculated Value (a.u.) |

|---|---|

| Dipole Moment (μ) | 3.5 D |

| Mean Polarizability (α) | 1.8 x 10-23 esu |

| First Hyperpolarizability (β) | 8.2 x 10-30 esu |

| Second Hyperpolarizability (γ) | -2.5 x 10-36 esu |

Systematic Exploration of 1 Phenyl 2 1h Pyrazol 1 Yl Ethanone Analogues and Their Chemical Reactivity

Design and Synthesis of Analogues with Modified Pyrazole (B372694) Ring Substituents

The synthesis of analogues of 1-Phenyl-2-(1H-pyrazol-1-yl)ethanone with modified pyrazole ring substituents is a key strategy for exploring the chemical space around this scaffold. A primary method for achieving this is through the N-alkylation of pre-functionalized pyrazoles with 2-bromo-1-phenylethanone or its derivatives. This approach allows for the introduction of various substituents onto the pyrazole ring, thereby systematically altering the electronic and steric properties of the final molecule.

A common synthetic route involves the reaction of a substituted pyrazole, such as 3,5-dimethylpyrazole, with a 1-aryl-2-bromoethanone. mdpi.com This N-alkylation reaction is typically carried out in a suitable solvent and can be influenced by the nature of the substituents on both the pyrazole and the bromoethanone. mdpi.comsemanticscholar.orgmdpi.com For instance, the synthesis of 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone derivatives has been successfully achieved through this method. mdpi.com The presence of methyl groups on the pyrazole ring can influence the reactivity and properties of the resulting ethanone (B97240) analogue. mdpi.com

Another approach to modifying the pyrazole ring involves multi-step synthetic sequences starting from simpler precursors. For example, the Vilsmeier-Haack reaction can be employed on hydrazones to introduce a formyl group at the 4-position of the pyrazole ring, which can then be further manipulated. nih.gov Additionally, palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, have been utilized to introduce aryl and alkynyl groups at various positions on the pyrazole ring, starting from a pyrazole triflate intermediate. researchgate.net These advanced synthetic methods provide access to a diverse range of analogues with tailored substituents on the pyrazole moiety. researchgate.net

The table below summarizes the synthesis of several analogues with modified pyrazole rings, highlighting the starting materials and the resulting products.

| Starting Pyrazole | Alkylating/Acylating Agent | Resulting Analogue | Reference |

| 3,5-Dimethylpyrazole | 2-Bromo-1-phenylethanone | 1-Phenyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone | mdpi.com |

| 3,5-Dimethylpyrazole | 2-Bromo-1-(4-chlorophenyl)ethanone | 1-(4-Chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone | mdpi.com |

| 3,5-Dimethylpyrazole | 2-Bromo-1-(4-methylphenyl)ethanone | 1-(4-Methylphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone | mdpi.com |

| 1-Phenyl-1H-pyrazol-3-ol | Trifluoromethanesulfonic anhydride | 1-Phenyl-1H-pyrazol-3-yl trifluoromethanesulfonate | researchgate.net |

Functionalization of the Ethanone Backbone in Derivative Synthesis

The ethanone backbone of 1-Phenyl-2-(1H-pyrazol-1-yl)ethanone and its analogues is a versatile site for chemical modification, allowing for the synthesis of a wide array of derivatives. The carbonyl group and the adjacent methylene (B1212753) group are the primary points of functionalization, enabling reactions such as condensation, oxidation, and reduction.

A prominent method for functionalizing the ethanone backbone is the Claisen-Schmidt condensation. This reaction typically involves the base-catalyzed condensation of an acetylpyrazole derivative with an aromatic aldehyde to form a pyrazole-containing chalcone (B49325). healthcare-bulletin.co.ukorientjchem.orgscholarsresearchlibrary.comorientjchem.orgnih.gov These chalcones are valuable intermediates themselves and can undergo further reactions to generate more complex heterocyclic systems. scholarsresearchlibrary.comorientjchem.org The reactivity of the acetyl group in this condensation is influenced by the substituents on both the pyrazole and the phenyl ring of the ethanone moiety. healthcare-bulletin.co.ukorientjchem.org

Another significant functionalization strategy involves the reaction of the carbonyl group to form oximes and hydrazones. The reaction of 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone with hydroxylamine (B1172632) hydrochloride yields the corresponding oxime derivatives. mdpi.com These oximes can exist as E/Z isomers, and their formation can be achieved in high yields under appropriate pH conditions. mdpi.com Similarly, reaction with phenylhydrazine (B124118) or 2,4-dinitrophenylhydrazine (B122626) leads to the formation of the respective phenylhydrazone derivatives. journalofchemistry.org These reactions demonstrate the classical reactivity of the ketone functionality within the ethanone backbone.

The methylene group adjacent to the carbonyl can also be a site for functionalization. For instance, bromination of the acetyl group in pyrazole derivatives creates a reactive α-bromoketone, such as 2-bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone, which serves as a versatile precursor for the synthesis of other heterocyclic systems like pyrazolylthiazoles. researchgate.net

The following table provides examples of derivatives synthesized through the functionalization of the ethanone backbone.

| Starting Compound | Reagent | Type of Reaction | Product | Reference |

| 4-Acetyl-3-methyl-1-(p-tolyl)-pyrazol-5(4H)-one | Substituted aromatic aldehydes | Claisen-Schmidt Condensation | 3-Methyl-1-p-tolyl-4-(3-arylacryloyl)-1H-pyrazol-5(4H)-one (Chalcone) | scholarsresearchlibrary.com |

| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | Substituted acetophenones | Claisen-Schmidt Condensation | (2E)-1-(Substituted-phenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one (Chalcone) | healthcare-bulletin.co.uk |

| 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone | Hydroxylamine hydrochloride | Oximation | 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime | mdpi.com |

| 1-Adamantyl methyl ketone & Pyridine-2-carboxaldehyde | Phenylhydrazine | Hydrazone formation & Cyclization | Pyrazole-based adamantyl heterocyclic compounds | nih.gov |

| 2-Acetylpyridine | Thiocarbonohydrazide | Condensation | 2-Acetylpyridine thiocarbonohydrazone | researchgate.net |

Comparative Reactivity Studies of Structurally Related Compounds

While direct, side-by-side quantitative reactivity studies are not extensively documented in the reviewed literature, a comparative analysis of the reaction conditions and outcomes for structurally related 1-Phenyl-2-(1H-pyrazol-1-yl)ethanone analogues provides insights into their relative reactivity. The electronic and steric effects of substituents on both the pyrazole and phenyl rings play a crucial role in governing the reactivity of the ethanone moiety.

In the synthesis of chalcones via Claisen-Schmidt condensation, the choice of solvent and base, as well as the reaction time, can be indicative of the starting material's reactivity. For example, the condensation of 4-formyl pyrazoles with 4-morpholinoacetophenone is carried out at room temperature with stirring for 24 hours in the presence of aqueous potassium hydroxide (B78521) to yield chalcones. orientjchem.orgorientjchem.org In another instance, the reaction of substituted 1,3-diphenyl-1H-pyrazole-4-carbaldehydes with substituted acetophenones is also conducted at room temperature but for a shorter duration of 2-3 hours using PEG-400 as a medium and sodium hydroxide as a base. healthcare-bulletin.co.uk This suggests that the specific substituents on the pyrazole and acetophenone (B1666503) influence the rate of condensation.

The subsequent reactions of these chalcones also shed light on their comparative reactivity. For instance, the conversion of pyrazole-containing chalcones to pyridine-3-carbonitriles is achieved by reaction with malononitrile (B47326) in the presence of sodium methoxide (B1231860) under reflux conditions. orientjchem.orgorientjchem.org The efficiency of this cyclization would likely depend on the electrophilicity of the β-carbon of the chalcone's α,β-unsaturated system, which is in turn modulated by the substituents on the aromatic rings.

Furthermore, the formation of pyrazole derivatives from chalcones by reaction with hydrazines highlights another aspect of their reactivity. The reaction of 3-methyl-1-p-tolyl-4-(3-arylacryloyl)-1H-pyrazol-5(4H)-one with isoniazide in refluxing pyridine (B92270) demonstrates the susceptibility of the chalcone backbone to nucleophilic attack and subsequent cyclization. scholarsresearchlibrary.com The conditions required for these cyclization reactions can be compared to infer the relative reactivity of different chalcone precursors.

The table below presents a comparison of reaction conditions for similar transformations of structurally related compounds, offering a qualitative assessment of their reactivity.

| Starting Material | Reagent(s) | Reaction | Conditions | Product | Reference |

| 4-Formyl pyrazole and 4-Morpholinoacetophenone | aq. KOH, EtOH | Claisen-Schmidt Condensation | Room temperature, 24 h | Pyrazole-chalcone | orientjchem.orgorientjchem.org |

| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde and Acetophenone | NaOH, PEG-400 | Claisen-Schmidt Condensation | Room temperature, 2-3 h | Pyrazole-chalcone | healthcare-bulletin.co.uk |

| Pyrazole-chalcone | Malononitrile, NaOMe, MeOH | Pyridine synthesis | Reflux | Pyridine-3-carbonitrile | orientjchem.orgorientjchem.org |

| 3-Methyl-1-p-tolyl-4-(3-arylacryloyl)-1H-pyrazol-5(4H)-one | Isoniazide, Pyridine | Pyrazole synthesis | Reflux, 2.5 h | Bipyrazole derivative | scholarsresearchlibrary.com |

Formation of Heterocyclic Fused Systems Incorporating the Pyrazole Moiety

Analogues of 1-Phenyl-2-(1H-pyrazol-1-yl)ethanone are valuable precursors for the synthesis of a variety of heterocyclic fused systems where the pyrazole moiety is annulated with another heterocyclic ring. These fused systems are of significant interest in medicinal chemistry due to their diverse biological activities. rsc.orgias.ac.inresearchgate.netnih.govresearchgate.netnih.govnih.govrsc.org

One of the prominent fused systems synthesized from pyrazole precursors is the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold. rsc.orgias.ac.inresearchgate.netnih.govresearchgate.net The synthesis of these compounds can be achieved through the condensation of a 5-aminopyrazole derivative with a β-dicarbonyl compound or its equivalent. For example, the reaction of 5-aminopyrazoles with sodium 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-olate results in the regioselective formation of pyrazolo[1,5-a]pyrimidine derivatives. researchgate.net The regioselectivity is attributed to the higher nucleophilicity of the exocyclic primary amino group of the 5-aminopyrazole. researchgate.net

Another important class of fused heterocycles is the pyrazolo[3,4-b]pyridines. researchgate.netnih.govnih.govrsc.org The synthesis of this scaffold can be accomplished by constructing the pyridine ring onto a pre-existing pyrazole. A common method involves the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound. nih.gov If the dicarbonyl compound is unsymmetrical, a mixture of regioisomers can be formed, with the product ratio depending on the relative electrophilicity of the two carbonyl groups. nih.gov Three-component reactions involving an aminopyrazole, an aldehyde, and an active methylene compound also provide an efficient route to highly substituted pyrazolo[3,4-b]pyridines. nih.gov

The versatility of pyrazole derivatives as building blocks is further demonstrated in the synthesis of other fused systems. For instance, the reaction of 2-bromo-1-(pyrazol-4-yl)ethanone with thioamides or thiosemicarbazones leads to the formation of pyrazolyl-substituted thiazoles, which can be considered as systems where two heterocyclic moieties are linked. researchgate.net

The following table summarizes the synthesis of various fused heterocyclic systems starting from pyrazole-containing compounds.

| Pyrazole Precursor | Reagent(s) | Fused/Linked Heterocyclic System | Reference |

| 5-Aminopyrazole | Sodium 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-olate | Pyrazolo[1,5-a]pyrimidine | researchgate.net |

| 7-Hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | Various reagents | Pyrazolo[3,4-d]pyrimidine | ias.ac.inresearchgate.net |

| 5-Aminopyrazole | 1,3-Dicarbonyl compounds | Pyrazolo[3,4-b]pyridine | nih.gov |

| 5-Bromo-1H-pyrazolo[3,4-b]pyridine | N-Iodosuccinimide, then Sodium hydride and 4-methoxy-benzyl chloride | Substituted Pyrazolo[3,4-b]pyridine | nih.gov |

| 2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone | Thioamide derivatives | 4-Pyrazolylthiazole | researchgate.net |

Coordination Chemistry and Metal Complexation of 1 Phenyl 2 1h Pyrazol 1 Yl Ethanone Based Ligands

Ligand Design Principles and Potential Coordination Modes

The design of ligands based on the 1-Phenyl-2-(1H-pyrazol-1-yl)ethanone framework is centered on the strategic use of its inherent donor atoms: the N2 nitrogen of the pyrazole (B372694) ring and the oxygen atom of the carbonyl group. The pyrazole moiety is a well-established building block in coordination chemistry, known for its ability to form stable complexes. saudijournals.com

Key Structural Features for Coordination:

Pyrazole Ring: The pyrazole ring contains two nitrogen atoms. The N2 atom, being of the "pyridinic" type, has a lone pair of electrons available for coordination. The N1 "pyrrolic" nitrogen is typically involved in the bond to the ethanone (B97240) backbone.

Carbonyl Group: The oxygen atom of the ethanone's carbonyl group possesses lone pairs and can act as a Lewis base, coordinating to a metal center.

Chelation: The spatial arrangement of the pyrazole N2 and the carbonyl oxygen allows the ligand to act as a bidentate chelating agent, forming a stable five-membered ring with a coordinated metal ion. This N,O-chelation is a common and stabilizing binding mode for this class of ligands.

Potential Coordination Modes:

Monodentate Coordination: The ligand can coordinate to a metal center through either the pyrazole N2 atom or the carbonyl oxygen atom, although the former is generally more common for pyrazole-containing ligands.

Bidentate Chelating (N,O): The most anticipated coordination mode involves the simultaneous binding of the pyrazole N2 nitrogen and the carbonyl oxygen to the same metal center. This chelation effect leads to enhanced thermodynamic stability of the resulting complex.

Bidentate Bridging: In polynuclear complexes, the ligand could potentially bridge two metal centers, with the pyrazole nitrogen coordinating to one metal and the carbonyl oxygen to another.

The versatility of the 1-Phenyl-2-(1H-pyrazol-1-yl)ethanone scaffold allows for systematic modifications. Introducing substituents on the phenyl ring or the pyrazole ring can alter the ligand's steric hindrance and electronic properties (pKa), thereby influencing the stability, geometry, and reactivity of the corresponding metal complexes. For instance, fusing the β-dicarbonyl system within the pyrazole heterocycle gives rise to acyl-pyrazolones, which benefit from an additional potential coordination site on a nitrogen atom upon deprotonation. nih.gov

| Coordination Mode | Donor Atoms Involved | Structural Description | Resulting Complex Type |

|---|---|---|---|

| Monodentate | N2 (pyrazole) | Ligand binds to a single metal ion via the pyridinic nitrogen. | Mononuclear or Polynuclear |

| Monodentate | O (carbonyl) | Ligand binds to a single metal ion via the carbonyl oxygen. | Mononuclear or Polynuclear |

| Bidentate Chelating | N2, O | Ligand binds to a single metal ion forming a five-membered chelate ring. | Mononuclear |

| Bidentate Bridging | N2, O | Ligand bridges two different metal ions. | Polynuclear / Coordination Polymer |

Synthetic Methodologies for Metal Complexes

The synthesis of metal complexes with 1-Phenyl-2-(1H-pyrazol-1-yl)ethanone-based ligands generally involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of metal precursor, solvent, and reaction conditions (e.g., temperature, pH, reaction time) is crucial for isolating the desired product in high yield and purity.

General Synthetic Procedure: A common method involves dissolving the ligand in a solvent such as ethanol, methanol, or acetonitrile. saudijournals.comnih.gov A solution of the metal salt (e.g., chloride, nitrate, acetate, or perchlorate) in the same or a miscible solvent is then added, often dropwise, to the ligand solution. The reaction mixture is typically stirred at room temperature or under reflux for several hours to ensure completion. saudijournals.com The resulting metal complex may precipitate out of the solution upon cooling or after partial evaporation of the solvent. The solid product is then collected by filtration, washed with a suitable solvent to remove unreacted starting materials, and dried. For related acyl-pyrazolone ligands, syntheses often involve the in-situ preparation of an alkali metal salt of the ligand, followed by a salt metathesis reaction with a second metal salt to yield the target complex. nih.gov

| Metal Ion | Metal Salt Precursor | Ligand-to-Metal Ratio | Solvent | Reaction Conditions | Reference Example |

|---|---|---|---|---|---|

| Mn(II), Fe(II), Co(II), Ni(II), Cu(II) | MCl₂·nH₂O | 1:1 or 2:1 | Methanol / Ethanol | Reflux for 2-4 hours | saudijournals.comuomustansiriyah.edu.iq |

| Zn(II) | Zn(OAc)₂·2H₂O | 2:1 | Methanol | Stirring at room temperature | unicam.it |

| Cd(II) | CdCl₂ | 2:1 | Aqueous Ethanol | Stirring, followed by slow evaporation | nih.gov |

| Pd(II) | PdCl₂ | 2:1 | Acetonitrile | Stirring at room temperature for 48 hours | researchgate.net |

Structural Characterization of Metal-Ligand Architectures

The definitive characterization of metal complexes derived from 1-Phenyl-2-(1H-pyrazol-1-yl)ethanone relies on a combination of spectroscopic techniques and single-crystal X-ray diffraction.

Spectroscopic Techniques:

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the ligand. A shift in the stretching frequency of the carbonyl group (νC=O), typically to a lower wavenumber, is indicative of its coordination to the metal center. Similarly, changes in the vibration bands associated with the pyrazole ring (e.g., νC=N) can confirm the involvement of the N2 atom in bonding.

NMR Spectroscopy (¹H and ¹³C): For diamagnetic complexes, NMR spectroscopy provides detailed information about the ligand's structure in solution. Upon coordination, the signals for protons and carbons near the binding sites (e.g., the pyrazole ring protons and the α-carbons to the carbonyl group) often experience a chemical shift (coordination-induced shift), confirming the metal-ligand interaction. nih.gov

UV-Visible Spectroscopy: The electronic spectra of the complexes can provide information about the coordination geometry around the metal ion, particularly for transition metal complexes with d-d electronic transitions.

Single-Crystal X-ray Diffraction: This is the most unambiguous method for determining the solid-state structure of a metal complex. It provides precise information on:

Coordination Geometry: The arrangement of the ligands around the metal center (e.g., octahedral, tetrahedral, square planar).

Bond Lengths and Angles: The exact distances between the metal and donor atoms and the angles between them, confirming the nature of the coordination bonds.

Molecular Packing: How the individual complex molecules are arranged in the crystal lattice, including any intermolecular interactions.

For example, in related pyrazolone (B3327878) complexes, X-ray diffraction has been used to confirm monomeric structures as well as the formation of one-dimensional coordination polymers. unicam.it

| Technique | Parameter | Observation in Free Ligand | Expected Change Upon Coordination |

|---|---|---|---|

| FT-IR | ν(C=O) stretch | ~1660-1680 cm⁻¹ | Shifts to lower frequency (e.g., 1620-1640 cm⁻¹) |

| FT-IR | ν(C=N) stretch (pyrazole) | ~1570-1600 cm⁻¹ | Shift in frequency and/or intensity |

| ¹H NMR | Pyrazole ring protons | Characteristic chemical shifts | Downfield or upfield shift of signals |

| ¹³C NMR | Carbonyl carbon (C=O) | ~190-195 ppm | Shift in signal position |

| X-ray Diffraction | M-N bond length | N/A | Typically 2.0 - 2.3 Å |

| X-ray Diffraction | M-O bond length | N/A | Typically 1.9 - 2.2 Å |

Supramolecular Assembly Strategies through Coordination Interactions

Role of Non-Covalent Interactions: The self-assembly process is governed by various intermolecular forces that dictate the packing of the coordination complexes in the solid state:

Hydrogen Bonding: If the complex contains hydrogen bond donors (e.g., coordinated water or alcohol molecules) or acceptors, hydrogen bonds can link the units into extended 1D, 2D, or 3D networks. conicet.gov.ar

π-π Stacking: The aromatic phenyl and pyrazole rings within the ligand structure are capable of engaging in π-π stacking interactions. These interactions play a crucial role in stabilizing the crystal packing, often leading to layered or columnar structures. conicet.gov.ar

Anion-π Interactions: In cases where the complex is ionic, interactions between an anion and the electron-deficient center of an aromatic ring can be a significant structure-directing force. conicet.gov.ar

By carefully selecting ancillary ligands, counter-ions, and crystallization conditions, it is possible to control these non-covalent interactions and guide the assembly of the coordination units into predictable supramolecular architectures with desired topologies and properties. mdpi.com The formation of these extended networks is fundamental to the field of crystal engineering and the development of functional metal-organic materials.

Catalytic Applications and Materials Science Contributions of 1 Phenyl 2 1h Pyrazol 1 Yl Ethanone Derivatives

Utilization as Ligands in Homogeneous and Heterogeneous Catalysis

The pyrazole (B372694) ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of coordination chemistry. mdpi.comresearchgate.net Derivatives of 1-Phenyl-2-(1H-pyrazol-1-yl)ethanone leverage this structural feature, serving as highly effective ligands for a variety of metal centers. The nitrogen atoms of the pyrazole ring act as excellent donors, forming stable coordination complexes with transition metals. This coordination ability is central to their application in both homogeneous and heterogeneous catalysis. mdpi.com

In homogeneous catalysis, where the catalyst is in the same phase as the reactants, these pyrazole derivatives form soluble metal complexes that exhibit high activity and selectivity. The electronic properties of the ligand, which can be tuned by modifying substituents on the phenyl or pyrazole rings, directly influence the catalytic performance of the metal center.

Furthermore, the design of multidentate ligands, such as pincer-type ligands incorporating pyrazole units, has expanded their catalytic utility. mdpi.com These rigid frameworks can enforce specific geometries on the metal center, enhancing catalytic efficiency. Protic pyrazole ligands, which contain an N-H group, can participate in metal-ligand cooperation, where both the metal and the ligand are actively involved in the catalytic cycle. mdpi.com This bifunctional catalysis is crucial for transformations like transfer hydrogenation. mdpi.com

Development of Catalytic Systems for Specific Organic Transformations

The application of 1-Phenyl-2-(1H-pyrazol-1-yl)ethanone derivatives as ligands has led to the development of robust catalytic systems for important organic reactions, particularly palladium-catalyzed cross-coupling reactions. researchgate.netresearchgate.net These reactions, such as the Suzuki, Heck, and Sonogashira couplings, are fundamental for the formation of carbon-carbon bonds, a critical step in the synthesis of pharmaceuticals, agrochemicals, and functional materials. researchgate.netmdpi.com

For instance, pyrazole triflates derived from 4-acetyl-1-phenyl-1H-pyrazol-3-ol have been successfully employed in Suzuki-type reactions. researchgate.net When complexed with a palladium catalyst like tetrakis(triphenylphosphine)palladium(0), these ligands facilitate the coupling of various boronic acids with the pyrazole core, producing substituted pyrazoles in moderate to excellent yields. researchgate.net The specific conditions, including the choice of base and the presence of additives like potassium bromide to suppress side reactions, are crucial for optimizing the catalytic efficiency. researchgate.netmdpi.com

The following table details the outcomes of Suzuki cross-coupling reactions using a pyrazole triflate derived from a 1-phenyl pyrazole ethanone (B97240) precursor, demonstrating the versatility of this catalytic system.

| Entry | Boronic Acid | Catalyst | Base | Product Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 94 | researchgate.net |

| 2 | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 85 | researchgate.net |

| 3 | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 72 | researchgate.net |

| 4 | 3-Thiopheneboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 68 | researchgate.net |

| 5 | 2-Naphthylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 50 | researchgate.net |

These catalytic systems are not only efficient but also offer a pathway to functionalize the pyrazole scaffold, creating complex molecules with desirable properties. researchgate.netnih.gov

Integration into Functional Materials with Tailored Optical and Electronic Properties

The unique electronic structure of the pyrazole ring makes its derivatives, including those of 1-Phenyl-2-(1H-pyrazol-1-yl)ethanone, attractive candidates for the development of functional materials. researchgate.net The delocalized π-system of the pyrazole ring, combined with the potential for donor-acceptor substitutions, gives rise to interesting photophysical properties. nih.govresearchgate.net

Research into pyrazoline derivatives, which are structurally related, has revealed their potential in applications requiring specific optical and electronic characteristics. These compounds can exhibit versatile optical features, including efficient broadband photoluminescence, nonlinear optical (NLO) effects, and stimulated emission. researchgate.net Such properties are highly sought after for applications in optoelectronics, such as in the fabrication of organic light-emitting diodes (OLEDs), photovoltaic devices, and as components in nonlinear optical devices. researchgate.netresearchgate.net

For example, the compound 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one (APPQ) has been synthesized and studied for its material properties. Thin films of this material have shown potential in photovoltaic applications, exhibiting diode behavior when integrated into n-Si heterojunction devices. researchgate.net

| Property | Value | Reference |

| Band Gap Energy | 2.3 eV | researchgate.net |

| Photoluminescence Emission Peak | ~580 nm | researchgate.net |

| Open-Circuit Voltage (in device) | 0.62 V | researchgate.net |

| Short-Circuit Current (in device) | 5.1 x 10⁻⁴ A/cm² | researchgate.net |

The ability to tune these properties by modifying the molecular structure allows for the rational design of materials with tailored performance for advanced technological applications. researchgate.net

Role as Building Blocks in the Development of Agrochemical Scaffolds

The pyrazole nucleus is recognized as a "privileged scaffold" in medicinal and agricultural chemistry due to its prevalence in a wide range of biologically active molecules. researchgate.netnih.govnih.gov Derivatives of 1-Phenyl-2-(1H-pyrazol-1-yl)ethanone serve as versatile building blocks for the synthesis of novel agrochemicals, including fungicides, herbicides, and insecticides. nih.govorientjchem.orgnih.gov

The pyrazole ring's structural and electronic features allow it to interact effectively with biological targets. The development of new pesticides often involves the synthesis of a library of compounds based on a core pyrazole scaffold, with various functional groups introduced to optimize activity against specific pests and to enhance properties like stability and uptake by the target organism. orientjchem.org

For example, research has led to the development of pyrazole carboxamide derivatives that exhibit potent fungicidal activity. nih.gov Similarly, novel pyrazole derivatives containing phenylpyridine moieties have been synthesized and evaluated for their herbicidal properties against various weed species. nih.gov The modular synthesis of these compounds allows for systematic structure-activity relationship (SAR) studies, which are essential for identifying the most effective and selective agrochemical candidates. nih.govmdpi.com

Q & A

Q. What are the standard synthetic routes for preparing 1-Phenyl-2-(1H-pyrazol-1-yl)ethanone and its derivatives?

The primary synthesis involves a condensation reaction between 1-phenyl-2-(1H-pyrazol-1-yl)ethanone and hydroxylamine hydrochloride under basic conditions (e.g., sodium hydroxide) in ethanol or methanol. The product, (1E)-1-Phenyl-2-(1H-pyrazol-1-yl)ethanone oxime, is purified via recrystallization to achieve high purity (>95%). Key parameters include maintaining a reaction temperature of 60–80°C and stoichiometric control of hydroxylamine to avoid side reactions .

Q. What spectroscopic techniques confirm the structure of 1-Phenyl-2-(1H-pyrazol-1-yl)ethanone derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H/13C) identifies proton and carbon environments, particularly distinguishing oxime (N–OH) and pyrazole ring signals. Infrared (IR) spectroscopy confirms functional groups (C=O at ~1700 cm⁻¹, N–O at ~930 cm⁻¹). Mass spectrometry (MS) validates molecular weight (e.g., m/z 201.225 for the oxime derivative). X-ray crystallography using SHELX software resolves stereochemical ambiguities, such as the (E)-configuration of the oxime group .

Q. What biological activities have been reported for 1-Phenyl-2-(1H-pyrazol-1-yl)ethanone derivatives?

Derivatives exhibit antifungal activity against Candida albicans and C. tropicalis (MIC: 12.5–50 μg/mL) and cytotoxic effects in cancer cell lines via reactive oxygen species (ROS) generation and apoptosis induction. The oxime moiety enhances hydrogen bonding with biological targets, while the pyrazole ring contributes to hydrophobic interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of (1E)-1-Phenyl-2-(1H-pyrazol-1-yl)ethanone oxime?

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Catalysts : Acetic acid accelerates imine formation in oxime synthesis.

- Temperature control : Gradual heating (40°C → 80°C) minimizes decomposition.

- Automation : Continuous flow reactors enhance reproducibility and scalability for high-throughput synthesis .

Q. How to address discrepancies between experimental NMR data and computational predictions for pyrazole-containing compounds?

- Verify purity : Use HPLC to rule out impurities (e.g., unreacted starting materials).

- Solvent effects : Compare experimental data in deuterated solvents with simulations.

- Advanced NMR : 2D techniques (COSY, HSQC) resolve overlapping signals.

- Re-examine computational models : Adjust DFT parameters (e.g., B3LYP/6-31G**) to account for tautomerism or conformational flexibility .

Q. What strategies elucidate the mechanism of action of pyrazole-oxime derivatives in biological systems?

- Molecular docking : Predict binding interactions with fungal CYP51 or human kinases.

- Enzyme inhibition assays : Measure IC50 values for target enzymes (e.g., cytochrome P450).

- In vivo pharmacokinetics : Assess bioavailability and metabolism using radiolabeled compounds.

- ROS quantification : Fluorescent probes (e.g., DCFH-DA) track intracellular oxidative stress .

Q. How do structural modifications influence the bioactivity of 1-Phenyl-2-(1H-pyrazol-1-yl)ethanone derivatives?

- Electron-withdrawing groups (e.g., –F on the phenyl ring) enhance binding affinity to hydrophobic pockets.

- Oxime vs. non-oxime analogs : Oxime derivatives show 3–5× higher antifungal activity due to hydrogen-bonding capacity.

- Thiophene substitution : Improves π-π stacking in enzyme active sites, as seen in analogs like 1-[3-(2-hydroxyphenyl)-5-thiophen-2-yl-4,5-dihydropyrazol-1-yl]-ethanone .

Data Contradiction and Resolution

Q. How to resolve conflicting crystallographic data for pyrazole-oxime derivatives?

- Multi-method validation : Cross-reference X-ray data with neutron diffraction or cryo-EM for hydrogen atom positions.

- SHELX refinement : Use the "TWIN" command to model twinned crystals and improve R-factors.

- Dynamic disorder analysis : Account for rotational flexibility of the pyrazole ring using anisotropic displacement parameters .

Safety and Handling in Research Settings

Q. What safety protocols are recommended for handling 1-Phenyl-2-(1H-pyrazol-1-yl)ethanone derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.